molecular formula C10H10O5 B041776 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one CAS No. 137571-73-4

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Cat. No. B041776
M. Wt: 210.18 g/mol
InChI Key: SCUNOPZGRLWNEJ-UHFFFAOYSA-N
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Description

The compound is part of a broader class of organic compounds known for their unique structural and functional properties. These molecules have attracted attention due to their potential utility in various fields of chemistry and pharmacology, excluding their drug use and dosage, as well as side effects.

Synthesis Analysis

Synthetic pathways for benzodioxin derivatives often involve key steps such as Diels-Alder reactions, as demonstrated by Ruiz et al. (1992), who highlighted the synthesis of related compounds through cycloaddition reactions, offering a foundation for the synthesis of tri- and tetracyclic systems (Ruiz et al., 1992).

Molecular Structure Analysis

The molecular structure of benzodioxin derivatives is characterized by the presence of a benzodioxin core, which impacts their physical and chemical behavior. Advanced techniques, such as X-ray diffraction and NMR spectroscopy, are employed to elucidate these structures, providing insights into their conformational preferences and stability (Pihlaja et al., 2002).

Chemical Reactions and Properties

Benzodioxin derivatives undergo various chemical reactions, contributing to their versatility in synthetic applications. The reactivity can be influenced by substituents on the benzodioxin ring, as seen in the work on antipyrine derivatives by Saeed et al. (2020), where the nature of intermolecular interactions was explored through X-ray structure, Hirshfeld surface analysis, and DFT calculations (Saeed et al., 2020).

Scientific Research Applications

  • Photoinitiation in Polymerization : Naphthodioxinone-1,3-benzodioxole, a related compound, acts as a caged one-component Type II photoinitiator for free radical polymerization, releasing 5-benzoyl-1,3-benzodioxole for initiating the free radical process. This application is significant in the field of polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

  • Anticonvulsant Activity : Certain isomers of 4-(alkylimino)-5-hydroxy-7-pentyl-2,3-dihydro-4H-1-benzopyrans have shown promising anticonvulsant activity and low acute toxicity, suggesting potential use in neurological therapies (Arnoldi et al., 1990).

  • Synthesis of Tri and Tetracyclic Systems : The compound 2,3-dihydro-2,3-dimethylene-1,4-benzodioxin, a structurally similar compound, easily undergoes Diels-Alder cycloaddition with various dienophiles, providing useful intermediates for synthesizing tri and tetracyclic systems (Ruiz, Pujol, Guillaumet, & Coudert, 1992).

  • Antibacterial Potential : N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives exhibit potent antibacterial potential and moderate enzyme inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).

  • Synthesis of Bioactive Compounds : 1,4-benzoxazinones, including related compounds, show potential as natural herbicides, antifungals, antimicrobials, and antifeedants. Their versatility and accessibility make them a promising source of bioactive compounds of natural origin (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

  • Synthesis of Herbicides : The novel herbicide pyribenzoxim can be synthesized using 2,6-dihydroxybenzoic acid and 2-furylaldehyde as primary materials, offering potential as a new pesticide for various crops (Chen, 2011).

  • Anti-inflammatory Agents : Photocyclodimers of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one have shown promising potential as anti-inflammatory agents (Schmidt, Kopf, & Margaretha, 2006).

  • Mild Steel Corrosion Inhibition : Spirocyclopropane derivatives, including related compounds, effectively inhibit mild steel corrosion in acidic solutions, providing environmentally friendly protection (Chafiq et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection, and following specific first aid procedures in case of contact .

properties

IUPAC Name

5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-10(2)14-7-4-5(11)3-6(12)8(7)9(13)15-10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUNOPZGRLWNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC(=CC(=C2C(=O)O1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394819
Record name 5,7-Dihydroxy-2,2-dimethyl-2H,4H-1,3-benzodioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

CAS RN

137571-73-4
Record name 5,7-Dihydroxy-2,2-dimethyl-2H,4H-1,3-benzodioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
6
Citations
N Bajwa, MP Jennings - Strategies and tactics in organic synthesis, 2012 - Elsevier
In this chapter, we discuss our approach to the syntheses of aigialomycin C and D via a ring-closing metathesis (RCM) approach. While we did not succeed in reaching the final desired …
Number of citations: 1 www.sciencedirect.com
S Tranchimand, T Tron, C Gaudin… - Synthetic …, 2006 - Taylor & Francis
We report here the first chemical synthesis of three depsides related to quercetinase‐catalyzed degradation of kaempferol, quercetin, and myricetin. The three depsides were …
Number of citations: 33 www.tandfonline.com
N Bajwa - 2008 - search.proquest.com
This dissertation highlights the synthesis of epi-aigialomycin D and deoxy-aigialoymycin C via a remote stereocontrolled ring closing metathesis macrocyclization reaction of a highly …
Number of citations: 0 search.proquest.com
J Xu, A Chen, J Joy, VJ Xavier, EHQ Ong, J Hill… - …, 2013 - Wiley Online Library
Recent biological and computational advances in drug design have led to renewed interest in targeted covalent inhibition as an efficient and practical approach for the development of …
TN Trotter, AMM Albury… - The Journal of Organic …, 2012 - ACS Publications
The total synthesis of 7-deoxy-6-O-methylfusarentin (1) and a formal synthesis of 7-deoxy-6,8-O-dimethylfusarentin (2) has been successfully achieved in 10 steps. The described tactic …
Number of citations: 18 pubs.acs.org
S Kamisuki, S Takahashi, Y Mizushina, S Hanashima… - Tetrahedron, 2004 - Elsevier
The first total synthesis of dehydroaltenusin, a natural enzyme inhibitor, is described. The key step involves Suzuki-coupling reaction of an aryl triflate prepared from 2,4,6-…
Number of citations: 83 www.sciencedirect.com

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